4-Bromo-2-(bromomethyl)-1-methylbenzene
Overview
Description
4-Bromo-2-(bromomethyl)-1-methylbenzene is an organic compound with the molecular formula C8H8Br2. It is a derivative of toluene, where two bromine atoms are substituted at the 4th and 2nd positions, and a methyl group is attached to the 1st position of the benzene ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-2-(bromomethyl)-1-methylbenzene typically involves the bromination of 2-methylbenzyl bromide. The reaction is carried out under controlled conditions to ensure selective bromination at the desired positions. The process involves the use of bromine (Br2) in the presence of a catalyst such as iron (Fe) or aluminum bromide (AlBr3) to facilitate the bromination reaction .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to achieve high yield and purity. The use of continuous flow reactors and advanced separation techniques ensures efficient production of this compound .
Chemical Reactions Analysis
Types of Reactions
4-Bromo-2-(bromomethyl)-1-methylbenzene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation Reactions: The methyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction Reactions: The bromine atoms can be reduced to form the corresponding hydrocarbons.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide (NaOH) or potassium hydroxide (KOH) in aqueous or alcoholic solutions.
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) is employed.
Major Products Formed
Substitution: Products include derivatives with functional groups such as hydroxyl, amino, or alkoxy groups.
Oxidation: Products include 4-bromo-2-(bromomethyl)benzaldehyde and 4-bromo-2-(bromomethyl)benzoic acid.
Reduction: Products include 4-bromo-2-methylbenzene.
Scientific Research Applications
4-Bromo-2-(bromomethyl)-1-methylbenzene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: It serves as a building block for the synthesis of biologically active molecules.
Medicine: It is used in the development of new drugs and therapeutic agents.
Industry: It is employed in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 4-Bromo-2-(bromomethyl)-1-methylbenzene involves its interaction with specific molecular targets. The bromine atoms and the methyl group play a crucial role in its reactivity and interaction with other molecules. The compound can undergo electrophilic aromatic substitution reactions, where the bromine atoms act as leaving groups, facilitating the formation of new bonds with nucleophiles .
Comparison with Similar Compounds
Similar Compounds
- 4-Bromo-2-methylbenzyl bromide
- 4-Bromo-2-methylbenzaldehyde
- 4-Bromo-2-methylbenzoic acid
- 4-Bromo-2,5-dimethoxyphenethylamine
Uniqueness
4-Bromo-2-(bromomethyl)-1-methylbenzene is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity. The presence of both bromine atoms and a methyl group on the benzene ring allows for versatile chemical transformations and applications in various fields of research and industry .
Properties
IUPAC Name |
4-bromo-2-(bromomethyl)-1-methylbenzene | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8Br2/c1-6-2-3-8(10)4-7(6)5-9/h2-4H,5H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WUYNRJWPYQNBHI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)Br)CBr | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8Br2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.96 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
258886-05-4 | |
Record name | 4-bromo-2-(bromomethyl)-1-methylbenzene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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